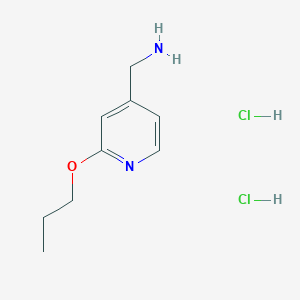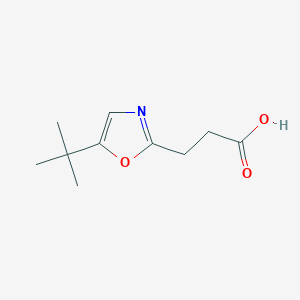
(2-Propoxypyridin-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(2-Propoxypyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1423032-22-7 . It has a molecular weight of 239.14 and is typically in powder form . The IUPAC name for this compound is (2-propoxy-4-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 239.14 . and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging
Iron(III) complexes featuring (pyridin-2-yl)methanamine derivatives have been synthesized for studying their photocytotoxic properties and potential in cellular imaging. These complexes show significant photocytotoxicity under red light and can be ingested by cells like HeLa and HaCaT, indicating their potential for targeted cancer therapies (Basu et al., 2014).
Photo-induced Oxidation Studies
Research on iron(II) complexes with (pyridin-2-yl)methanamine-related structures has explored their behavior under UV or visible light. These studies are crucial for understanding the photochemical properties of these complexes, which could have implications in various fields like photodynamic therapy or as catalysts in chemical reactions (Draksharapu et al., 2012).
Schiff Base Synthesis and Anticonvulsant Activity
The synthesis of novel Schiff bases from 3-aminomethyl pyridine, a structure related to (2-propoxypyridin-4-yl)methanamine, has been reported. These compounds have shown promise as potential anticonvulsant agents, expanding the application of pyridine derivatives in medicinal chemistry (Pandey & Srivastava, 2011).
Reactions for Selective Ion Detection
Research involving the reaction of compounds similar to (2-propoxypyridin-4-yl)methanamine with other chemicals has demonstrated the potential for selective detection of ions like Hg and Ni. These findings could pave the way for new sensor technologies in environmental monitoring or medical diagnostics (Aggrwal et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target enzymes like loxl2
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets to modulate their activity . The exact mechanism of interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to protein degradation
Result of Action
Compounds with similar structures have been reported to be useful in targeted protein degradation
Eigenschaften
IUPAC Name |
(2-propoxypyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-5-12-9-6-8(7-10)3-4-11-9;;/h3-4,6H,2,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPUAAEFXGPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)









